molecular formula C15H24N2 B1602307 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine CAS No. 915922-08-6

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine

Cat. No.: B1602307
CAS No.: 915922-08-6
M. Wt: 232.36 g/mol
InChI Key: ZYKVFXBMJPZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine typically involves the reaction of 4-methylpiperidine with o-tolylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the aromatic moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals or as a building block for other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine would depend on its specific interactions with molecular targets. It may act on receptors, enzymes, or other proteins, modulating their activity through binding or other interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)-2-phenylethanamine: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(4-Methylpiperidin-1-yl)-2-(m-tolyl)ethanamine: Similar structure but with a m-tolyl group instead of an o-tolyl group.

    2-(4-Methylpiperidin-1-yl)-2-(p-tolyl)ethanamine: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Properties

IUPAC Name

2-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-7-9-17(10-8-12)15(11-16)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVFXBMJPZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586458
Record name 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-08-6
Record name 4-Methyl-β-(2-methylphenyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Reactant of Route 3
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Reactant of Route 4
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Reactant of Route 5
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.